molecular formula C21H24ClNO B601925 (R)-Dapoxetine Hydrochloride CAS No. 156453-51-9

(R)-Dapoxetine Hydrochloride

Katalognummer: B601925
CAS-Nummer: 156453-51-9
Molekulargewicht: 341.87
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the hydrochloride salt form of dapoxetine, which enhances its solubility and stability. This compound is known for its rapid onset of action and short half-life, making it suitable for on-demand treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Dapoxetine Hydrochloride typically involves several steps, starting from the appropriate chiral precursor. The key steps include:

    Chiral Resolution: The chiral precursor is resolved to obtain the ®-enantiomer.

    N-Alkylation: The resolved chiral amine undergoes N-alkylation with a suitable alkyl halide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-Dapoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and purification methods to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Dapoxetine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its free base form.

    Substitution: Nucleophilic substitution reactions can modify the alkyl chain or aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Free base form of dapoxetine.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Treatment of Premature Ejaculation

Dapoxetine is the first SSRI specifically developed for the treatment of premature ejaculation. Clinical trials have demonstrated its efficacy in increasing the intravaginal ejaculatory latency time (IELT), which is a critical measure for assessing treatment success in patients with this condition.

Clinical Efficacy

  • Dosing and Results : In various studies, dapoxetine has been shown to increase IELT significantly. For instance, a meta-analysis indicated that dapoxetine doses of 30 mg and 60 mg improved IELT by 2.0 to 3.2 times over baseline, compared to placebo .
  • Safety Profile : Dapoxetine has a favorable safety profile, with adverse effects such as nausea and dizziness being relatively mild and dose-dependent . The incidence of nausea was reported at around 20% for the 60 mg dose, but overall tolerance was high among participants .
Dose (mg) Mean IELT Improvement (fold increase) Common Adverse Effects
302.0 - 3.2Nausea, headache
602.9Dizziness, diarrhea

Potential Applications Beyond Premature Ejaculation

While dapoxetine is primarily used for premature ejaculation, research has explored its potential applications in treating other conditions:

Depression and Anxiety Disorders

Although initially investigated as an antidepressant, dapoxetine's efficacy in treating depression has not been established as clearly as in premature ejaculation. However, it may still play a role in managing anxiety disorders due to its serotonergic effects .

Renal Function Studies

Recent studies have examined dapoxetine's impact on renal function, indicating that while it may alter blood urea nitrogen (BUN) and creatinine levels, it does not adversely affect renal cells. This suggests potential implications for patients with renal concerns who may also suffer from premature ejaculation .

Case Studies and Evidence-Based Reviews

Several case studies and systematic reviews have reinforced the clinical utility of dapoxetine:

  • A systematic review covering nine publications found that dapoxetine consistently improved IELT across various demographics and conditions related to premature ejaculation .
  • Long-term studies indicated that while immediate benefits were evident during treatment, the effects did not persist after discontinuation, highlighting the need for ongoing management strategies for patients .

Wirkmechanismus

®-Dapoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action helps to delay ejaculation by enhancing the serotonergic activity in the central nervous system. The molecular targets include serotonin transporters (SERT), and the pathways involved are primarily related to the modulation of neurotransmitter release and uptake.

Vergleich Mit ähnlichen Verbindungen

    Fluoxetine: Another SSRI used primarily for depression and anxiety.

    Sertraline: An SSRI with applications in depression, anxiety, and other mood disorders.

    Paroxetine: An SSRI used for depression, anxiety, and other psychiatric conditions.

Uniqueness of ®-Dapoxetine Hydrochloride:

    Rapid Onset: Unlike other SSRIs, ®-Dapoxetine Hydrochloride has a rapid onset of action, making it suitable for on-demand use.

    Short Half-Life: Its short half-life reduces the risk of accumulation and side effects, making it safer for intermittent use.

    Specific Indication: It is specifically indicated for the treatment of premature ejaculation, whereas other SSRIs are primarily used for mood disorders.

Biologische Aktivität

(R)-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE). Its unique pharmacokinetic profile and mechanism of action differentiate it from other SSRIs, making it an effective option for on-demand treatment. This article delves into the biological activity of this compound, highlighting its mechanism, efficacy, safety, and pharmacokinetics.

(R)-Dapoxetine functions primarily by inhibiting the reuptake of serotonin at the synaptic cleft. This action increases serotonin levels in the brain, which enhances serotonergic activity in the central nervous system. The primary molecular target for (R)-Dapoxetine is the serotonin transporter (SERT) , leading to increased postsynaptic serotonin activity, which is crucial in delaying ejaculation .

Pharmacokinetics

The pharmacokinetic profile of (R)-Dapoxetine is characterized by rapid absorption and elimination:

  • Absorption : Peak plasma concentrations are reached approximately 1 hour after oral administration.
  • Half-Life : The initial half-life ranges from 1.31 to 1.42 hours depending on the dose (30 mg or 60 mg), while the terminal half-life is about 18.7 hours for 30 mg and 21.9 hours for 60 mg doses .
  • Bioavailability : Ranges from 15% to 76%, with a mean of about 42% .
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A4, with minimal accumulation observed even with repeated dosing .

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of (R)-Dapoxetine in treating PE. Notable findings include:

  • In a study involving various doses of (R)-Dapoxetine (20 mg, 40 mg, and placebo), participants showed a significant increase in intravaginal ejaculatory latency time (IELT) compared to baseline measurements. The increase was approximately 2.0 to 3.2 times over baseline values .
  • A randomized controlled trial demonstrated that patients receiving (R)-Dapoxetine experienced a geometric mean IELT increase of 2.9-fold after 12 weeks, compared to a modest increase in the placebo group .

Safety Profile

(R)-Dapoxetine is generally well-tolerated with a favorable safety profile:

  • Common side effects include nausea, dizziness, and headache; however, these are typically mild and transient.
  • Serious adverse effects are rare but may include cardiovascular events, particularly in patients with pre-existing conditions .

Comparative Efficacy

Compared to other SSRIs used off-label for PE, such as fluoxetine and paroxetine, (R)-Dapoxetine offers several advantages:

  • Rapid Onset : Unlike traditional SSRIs that require weeks to achieve therapeutic levels, (R)-Dapoxetine acts quickly due to its short half-life .
  • Lower Accumulation Risk : Its pharmacokinetics allow for less risk of accumulation and side effects associated with long-term use .

Case Studies

Several case studies further illustrate the effectiveness of (R)-Dapoxetine:

  • Case Study A : A patient with a baseline IELT of 1 minute reported an increase to 16 minutes after treatment with subcutaneous dapoxetine.
  • Case Study B : In another instance, a patient demonstrated improved sexual satisfaction scores alongside increased IELT after starting on (R)-Dapoxetine.

Summary Table of Pharmacokinetics

ParameterValue for 30 mg DoseValue for 60 mg Dose
Initial Half-Life1.31 hours1.42 hours
Terminal Half-Life18.7 hours21.9 hours
Peak Plasma Concentration~297 ng/ml~498 ng/ml
Bioavailability15% - 76%Mean ~42%

Eigenschaften

IUPAC Name

(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.